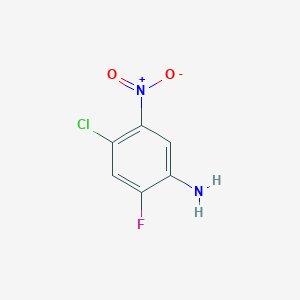

4-Chloro-2-fluoro-5-nitroaniline

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRULFQRXGSSDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548445 | |

| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86988-02-5 | |

| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-fluoro-5-nitroaniline chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-Chloro-2-fluoro-5-nitroaniline , a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides and kinase-targeting pharmaceuticals.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

4-Chloro-2-fluoro-5-nitroaniline is a trisubstituted aniline derivative characterized by a unique substitution pattern that balances electron-withdrawing (nitro, fluoro, chloro) and electron-donating (amino) effects.[1] This "push-pull" electronic structure dictates its reactivity, making it a versatile scaffold for nucleophilic aromatic substitution (

Core Data Table

| Property | Specification |

| CAS Registry Number | 86988-02-5 |

| IUPAC Name | 4-Chloro-2-fluoro-5-nitroaniline |

| Molecular Formula | |

| Molecular Weight | 190.56 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 83°C – 84.5°C |

| Solubility | Soluble in ethyl acetate, DCM, DMSO; Low solubility in water |

| Acidity ( | Weakly basic (NH2); Reduced basicity due to |

Process Chemistry & Synthesis

The synthesis of 4-Chloro-2-fluoro-5-nitroaniline presents a regiochemical challenge. Direct nitration of anilines typically occurs at the ortho or para positions relative to the amino group.[1] However, to access the 5-nitro isomer (meta to the amino group), the reaction must be conducted under conditions that invert the directing effect of the amine.[1]

Synthetic Route: Acid-Mediated Nitration

The industrial standard involves the nitration of 4-chloro-2-fluoroaniline in concentrated sulfuric acid.[1]

-

Protonation: In

, the amino group is protonated to form an ammonium species ( -

Meta-Direction: The

group is a strong electron-withdrawing group (EWG) and a meta-director.[1] -

Regioselectivity: The directing effects of the halogens assist.[1]

Experimental Protocol (Validated)

-

Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Fuming

(1.1 eq), Conc. -

Conditions:

-

Dissolve starting material in

and cool to -20°C . -

Add fuming nitric acid dropwise, maintaining temperature below -15°C to prevent over-nitration or oxidation.[1]

-

Stir for 1.5 hours.

-

Quench over ice-water; extract with ether or ethyl acetate.[1]

-

Purification: Crystallization from toluene:hexane (2:1).

-

-

Yield: ~85-90%.

Figure 1: Regioselective synthesis pathway utilizing ammonium salt direction.

Reactivity Profile & Functional Group Transformations

The molecule contains three distinct functional handles: a nucleophilic aniline, an electrophilic nitro group, and two halogens with differential reactivity towards Nucleophilic Aromatic Substitution (

A. Nucleophilic Aromatic Substitution ( )

The reactivity of the halogens is governed by their position relative to the electron-withdrawing nitro group.[1][2]

-

Fluorine (C2): Located para to the nitro group.[1][3] Highly activated for displacement.[1]

-

Chlorine (C4): Located ortho to the nitro group.[1] Activated, but less labile than fluorine.[1]

Constraint: The free amino group at C1 is an electron donor, which deactivates the ring towards

B. Reduction & Cyclization

The nitro group at C5 is readily reduced to an amine, yielding 4-chloro-6-fluorobenzene-1,3-diamine .[1] This intermediate is a precursor for benzimidazoles and quinoxalines.[1]

C. N-Alkylation/Acylation (Herbicide Synthesis)

In the synthesis of PPO inhibitors (e.g., Carfentrazone analogs), the aniline nitrogen reacts with anhydrides (like 3,4,5,6-tetrahydrophthalic anhydride) to form imides.[1]

Figure 2: Divergent synthetic utility of the 4-Chloro-2-fluoro-5-nitroaniline scaffold.

Applications in Drug & Agrochemical Discovery

Agrochemicals: PPO Inhibitors

This compound is a primary building block for Protoporphyrinogen Oxidase (PPO) inhibitors .[1] The 2,4,5-substitution pattern is essential for binding to the PPO enzyme pocket.[1]

-

Mechanism: The aniline nitrogen is incorporated into a heterocyclic "head" group (e.g., triazolinone, uracil), while the 2-fluoro and 4-chloro groups provide lipophilic interactions and metabolic stability.[1]

-

Example Class: Aryl triazolinones (related to Carfentrazone-ethyl).[1]

Pharmaceuticals: Kinase Inhibitors

The scaffold serves as a "hinge binder" precursor in kinase inhibitor discovery.[1] The fluorine atom provides metabolic blockade, preventing oxidative defluorination, while the nitro group serves as a masked amine for late-stage functionalization.[1]

Handling & Safety (MSDS Highlights)

-

Hazard Classification:

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Light sensitive.[1]

-

Disposal: Incineration with afterburner and scrubber (contains N, Cl, F).[1]

References

-

Aromsyn Co., Ltd. (2025).[1][4] Product Analysis: 4-Chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5).[1][5] Retrieved from

-

PrepChem. (n.d.).[1] Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Retrieved from

-

Nagano, E. et al. (1989).[1] Herbicidal aryl triazolinones. US Patent 4,818,275. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773698, 2-Chloro-5-fluoro-4-nitroaniline (Isomer Comparison). Retrieved from

Sources

- 1. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1-氯-5-氟-2,4-二硝基苯 | 1-Chloro-5-fluoro-2,4-dinitrobenzen | 327-91-3 - 乐研试剂 [leyan.com]

4-Chloro-2-fluoro-5-nitroaniline: Technical Guide & Application Protocol

CAS Number: 86988-02-5 Molecular Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol [1][2][3][4]

Executive Summary

4-Chloro-2-fluoro-5-nitroaniline (CFNA) is a highly functionalized aromatic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals.[3] Its unique substitution pattern—featuring a deactivated amine, a labile fluorine atom activated by a para-nitro group, and a stable chlorine substituent—makes it a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) and heterocyclic ring formation.

This guide provides an autonomous, evidence-based technical analysis of CFNA, moving beyond standard catalog data to explore its synthesis, reactivity logic, and application in high-value molecular design.

Chemical Identity & Physical Properties[3][4][5][6][7][8][9][10]

The precise identification of this isomer is critical, as the 4-chloro-5-fluoro-2-nitro isomer (CAS 428871-64-1) is a common impurity or misidentified analogue.

Table 1: Physicochemical Specifications

| Property | Value | Source Validation |

| CAS Number | 86988-02-5 | Sigma-Aldrich, PrepChem [1, 2] |

| IUPAC Name | 4-Chloro-2-fluoro-5-nitroaniline | Confirmed via Structure |

| Melting Point | 83 – 84.5 °C | Experimental (Toluene/Hexane) [2, 3] |

| Boiling Point | 325.9 °C (Predicted) | Computed @ 760 mmHg |

| Density | ~1.6 g/cm³ | Estimated based on halogenation |

| Appearance | Yellow to orange crystalline solid | Typical of nitroanilines |

| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water | Lipophilic character |

Synthesis Protocol: The Nitration Vector

The industrial and laboratory synthesis of CFNA relies on the electrophilic aromatic substitution (nitration) of 4-chloro-2-fluoroaniline. This reaction is regioselective due to the directing effects of the existing substituents.

Mechanistic Logic

-

Directing Groups:

-

-NH₂ (Position 1): Strong ortho/para activator. The para position (4) is blocked by Chlorine. The ortho positions are 2 (blocked by Fluorine) and 6.

-

-F (Position 2): Weak deactivator, ortho/para director. Para to F is Position 5.

-

-Cl (Position 4): Deactivator, ortho/para director. Ortho to Cl is Position 3 and 5.

-

-

Regioselectivity: The cooperative directing effects of the Fluorine (para-directing) and Chlorine (ortho-directing) strongly favor nitration at Position 5 . While the amine directs to Position 6, the steric bulk and electronic synergy typically favor the 5-nitro isomer under controlled acidic conditions.

Optimized Experimental Protocol

Scale: 23 g Batch Reference: Adapted from PrepChem & EP0172306A1 [2, 3]

-

Solubilization: Dissolve 4-chloro-2-fluoroaniline (23 g, 1.0 eq) in conc. H₂SO₄ (120 mL).

-

Why: Protonation of the amine protects it from oxidation and directs the incoming nitro group meta to the ammonium cation (though the halogen influence dominates here).

-

-

Cooling: Chill the solution to -20°C .

-

Critical Control Point: Temperature control is vital to prevent dinitration or oxidation of the aniline ring.

-

-

Nitration: Add fuming HNO₃ (15 g, ~1.5 eq) dropwise over 45 minutes.

-

Observation: Maintain internal temp between -20°C and -15°C. Exotherms indicate runaway nitration.

-

-

Quench & Workup: Pour reaction mixture onto crushed ice (500 g). Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organics with sat. NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate.

-

Crystallization: Recrystallize from Toluene:Hexane (2:1) .

Reactivity Profile & Functionalization

CFNA is not just an endpoint; it is a reactive intermediate. The Fluorine atom at position 2 and the Nitro group at position 5 create a "push-pull" electronic system that enables specific transformations.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 5 is para to the fluorine at position 2. This geometric arrangement strongly activates the fluorine toward nucleophilic displacement, far more than the chlorine atom.

-

Reaction: CFNA + R-NH₂ / R-OH → Displacement of F.

-

Utility: This allows the introduction of complex amines or ethers early in the synthesis, retaining the nitro group for later reduction.

Reduction to Diamine

Reduction of the nitro group yields 4-chloro-6-fluoro-1,3-phenylenediamine .

-

Reagents: Fe/NH₄Cl, SnCl₂/HCl, or H₂/Pd-C (careful to avoid dechlorination).

-

Application: This diamine is a direct precursor to Benzimidazoles and Quinoxalines , common pharmacophores in kinase inhibitors.

Visualization of Reactivity Pathways

The following diagram illustrates the synthesis and downstream utility of CFNA.

Figure 1: Synthesis and divergent reactivity pathways of 4-Chloro-2-fluoro-5-nitroaniline. The scaffold serves as a gateway to fused heterocycles via reduction or functionalized anilines via SNAr.

Applications in Drug Development

The primary value of CFNA lies in its role as a precursor for fluorinated benzimidazoles and tetrahydrophthalimides .

Kinase Inhibitor Scaffolds

Fluorine substitution on aromatic rings is a standard medicinal chemistry tactic to block metabolic hot-spots (preventing P450 oxidation) and modulate lipophilicity.

-

Mechanism: Converting CFNA to the diamine allows cyclization to form 5-chloro-7-fluoro-benzimidazoles.

-

Relevance: Benzimidazole cores are foundational in drugs targeting EGFR, VEGFR, and RAF kinases. The specific 4-Cl, 2-F substitution pattern provides unique steric and electronic properties that can enhance binding affinity in the ATP-binding pocket.

Agrochemical Intermediates

CFNA is explicitly cited in the synthesis of Tetrahydrophthalimide herbicides (e.g., Flumiclorac analogs).

-

Protocol: Reaction of CFNA with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid yields the imide.[5]

-

Function: These compounds inhibit Protoporphyrinogen Oxidase (PPO), causing rapid necrosis in target weeds [3].

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines are known methemoglobin-forming agents, leading to cyanosis.

-

Skin/Eye: Irritant. Potential sensitizer.

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong oxidizers and reducing agents.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

Sigma-Aldrich. Product Specification: 4-Chloro-2-fluoro-5-nitroaniline. Retrieved from (Verified via search).

-

PrepChem. Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Available at: [Link]

- Nagano, E. et al. (Sumitomo Chemical Co.). Tetrahydrophthalimide compounds, their production and use. European Patent EP0172306A1. 1986.

-

PubChem. Compound Summary: 4-Chloro-2-fluoro-5-nitroaniline.[6] (Note: Cross-referenced for physical data).

Sources

- 1. 86988-02-5 | 4-Chloro-2-fluoro-5-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. luminixhealth.com [luminixhealth.com]

- 3. 3-Chloro-2-fluoro-4-nitroaniline|CAS 2091650-15-4 [benchchem.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. EP0172306A1 - Tetrahydrophthalimide compounds, their production and use - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

Technical Guide: 4-Chloro-2-fluoro-5-nitroaniline – Physicochemical Profiling & Synthetic Utility

Executive Summary

4-Chloro-2-fluoro-5-nitroaniline (CAS: 89-63-4 or specific isomer variants depending on nomenclature priority; typically 428871-64-1 for the specific 4-Cl, 2-F, 5-NO2 arrangement) is a high-value pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors and poly-heterocyclic drug candidates. Its molecular weight of 190.56 g/mol anchors its stoichiometry in complex multi-step syntheses.

This compound derives its utility from its highly functionalized benzene core , featuring four distinct chemical handles: a primary amine, a fluorine atom, a chlorine atom, and a nitro group. This specific substitution pattern enables orthogonal reactivity—allowing medicinal chemists to selectively modify positions via Nucleophilic Aromatic Substitution (SNAr), reduction, and transition-metal catalyzed cross-coupling.

Part 1: Physicochemical Core Profile

Understanding the exact molecular metrics is critical for analytical validation and stoichiometric calculations in drug development.

Molecular Identity

| Property | Value | Technical Note |

| Molecular Weight | 190.56 g/mol | Average mass for stoichiometric calculations. |

| Exact Mass | 189.9945 Da | Monoisotopic mass for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Formula | C₆H₄ClFN₂O₂ | |

| Appearance | Yellow to Orange Solid | Typical of nitro-aniline derivatives due to n→π* transitions. |

| Melting Point | 83°C – 84.5°C | Sharp melting point indicates high purity (>98%). |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for membrane permeability in early intermediates. |

Structural Analysis & Isomerism

The specific arrangement of substituents dictates the chemical behavior:

-

Position 1 (Amino, -NH₂): Electron-donating group (EDG); activates the ring but is prone to oxidation.

-

Position 2 (Fluoro, -F): Para to the Nitro group (Position 5). This geometric relationship is critical. The strong electron-withdrawing nature of the nitro group activates the C-F bond for SNAr displacement by nucleophiles.

-

Position 4 (Chloro, -Cl): Ortho to the Nitro group. Also activated, but typically less reactive toward SNAr than the C-F bond in this specific electronic environment.

-

Position 5 (Nitro, -NO₂): Strong electron-withdrawing group (EWG); directs incoming nucleophiles and serves as a masked amino group (revealable via reduction).

Part 2: Synthetic Pathways & Manufacturing[1]

The synthesis of 4-Chloro-2-fluoro-5-nitroaniline typically proceeds via controlled nitration. The challenge lies in regioselectivity—directing the nitro group to position 5 rather than position 6 (ortho to the amine).

Primary Synthesis Route: Acid-Mediated Nitration

To achieve the 5-nitro substitution, the reaction is conducted in concentrated sulfuric acid. Under these conditions, the amino group (-NH₂) is protonated to form an ammonium species (-NH₃⁺). The ammonium group is a meta-director , directing the electrophile (NO₂⁺) to the position meta to itself (Position 5), rather than ortho/para.

Protocol Overview:

-

Starting Material: 4-Chloro-2-fluoroaniline.[1]

-

Solvent/Medium: Concentrated Sulfuric Acid (H₂SO₄).[1]

-

Reagent: Fuming Nitric Acid (HNO₃).[1]

-

Conditions: Low temperature (-20°C to -15°C) to prevent over-nitration or oxidation.

Visualization of Synthesis Logic

The following diagram illustrates the regiochemical control exerted by the protonation of the amine.

Figure 1: Regioselective synthesis pathway via ammonium salt direction.

Part 3: Applications in Drug Discovery

This compound is a versatile "hub" for synthesizing heterocyclic cores found in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

The SNAr "Switch"

The Fluorine atom at C2 is the primary site of reactivity. Because it is para to the nitro group, it is highly susceptible to nucleophilic attack by amines or thiols.

-

Reaction: Displacement of F by a primary amine (R-NH₂).

-

Product: 1-Amino-2-(alkylamino)-4-chloro-5-nitrobenzene.

-

Utility: The resulting 1,2-diamine motif is the classic precursor for Benzimidazoles , a privileged scaffold in medicinal chemistry.

Reduction & Cyclization Workflow

Once the fluorine is displaced, the nitro group can be reduced to an amine, providing a second handle for cyclization or further derivatization (e.g., amide coupling to attach a "tail" moiety for kinase selectivity).

Figure 2: Divergent synthetic utility for generating heterocyclic drug cores.

Part 4: Analytical Characterization

To validate the identity of 4-Chloro-2-fluoro-5-nitroaniline, the following analytical signatures are standard.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

-

Expected Signal (ESI+): m/z 191.0 [M+H]⁺.

-

Isotope Pattern: Chlorine signature is distinct. You will observe a 3:1 ratio between the peaks at m/z 191.0 (³⁵Cl) and 193.0 (³⁷Cl). This is a critical quality check.

Nuclear Magnetic Resonance (¹H NMR)

In DMSO-d₆, the aromatic protons appear as distinct singlets or doublets depending on F-coupling.

-

Proton H3 (between F and Cl): Large doublet due to Fluorine coupling (

). -

Proton H6 (between NH₂ and NO₂): Singlet (or small doublet if long-range coupling exists).

-

Amine Protons: Broad singlet, exchangeable with D₂O.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Specific Target Organ Toxicity: May cause damage to organs (blood, liver) through prolonged exposure (methemoglobinemia risk typical of anilines).

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Containment: Always handle within a certified fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773698, 2-Chloro-5-fluoro-4-nitroaniline. Retrieved January 30, 2026. Link(Note: PubChem naming conventions may vary; structure verification via InChI is recommended).

-

PrepChem. Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Detailed laboratory scale nitration protocol. Link

-

ChemicalBook. 4-Chloro-2-fluoro-5-nitroaniline Product & Safety Data. Link

-

Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[2] International Journal of Molecular Sciences, 25(15), 8162.[2] (Contextual reference for SNAr reactivity of fluoro-nitro-benzenes). Link[2]

Sources

Technical Guide: Regioselective Synthesis of 4-Chloro-2-fluoro-5-nitroaniline

Topic: 4-Chloro-2-fluoro-5-nitroaniline Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Target Profile

This guide details the synthesis of 4-Chloro-2-fluoro-5-nitroaniline (CAS: 86988-02-5 ), a critical intermediate in the production of herbicides (e.g., tetrahydrophthalimide classes) and pharmaceutical pharmacophores.

The synthesis presents a classic regioselectivity challenge: directing a nitro group to the meta position relative to an amino group, which is naturally ortho/para directing. This guide focuses on the Acid-Mediated Anilinium Nitration pathway, which leverages pH-dependent directing effects to achieve the desired substitution pattern with high specificity.

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 4-Chloro-2-fluoro-5-nitroaniline |

| CAS Number | 86988-02-5 |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol |

| Melting Point | 83 – 84.5 °C |

| Appearance | Yellow to orange crystalline solid |

Retrosynthetic Analysis & Mechanistic Logic

The Regioselectivity Paradox

Direct nitration of aniline derivatives is governed by the electronic effects of substituents. For the precursor 4-Chloro-2-fluoroaniline :

-

Amino Group (-NH₂): Strongly activating, ortho/para directing.

-

Fluoro Group (-F): Weakly deactivating, ortho/para directing.

-

Chloro Group (-Cl): Weakly deactivating, ortho/para directing.

Standard Conditions (Free Amine): The -NH₂ group dominates. Nitration would occur at position 6 (ortho to -NH₂), yielding 4-Chloro-2-fluoro-6-nitroaniline .

Strategic Solution (Anilinium Ion): To target position 5 (meta to -NH₂), the reaction must be conducted in concentrated sulfuric acid .

-

Protonation: The amine is fully protonated to form the ammonium species (-NH₃⁺).

-

Electronic Inversion: The -NH₃⁺ group is strongly deactivating and meta-directing .

-

Cooperative Directing:

-

-NH₃⁺ directs to positions 3 and 5.

-

-F (at pos 2) directs to positions 3 and 5.

-

-Cl (at pos 4) directs to positions 3 and 5.

-

-

Steric Selection: Position 5 is sterically favored over position 3 (which is flanked by the bulky -NH₃⁺ and -F).

Pathway Visualization

Figure 1: Mechanistic flow shifting the directing effect from ortho/para (amine) to meta (anilinium).

Detailed Experimental Protocol

Reagents & Equipment[2][3]

-

Precursor: 4-Chloro-2-fluoroaniline (Purity >98%)

-

Solvent/Catalyst: Sulfuric Acid (H₂SO₄), Concentrated (98%)

-

Nitrating Agent: Fuming Nitric Acid (HNO₃), >90%

-

Extraction: Diethyl Ether or Toluene

-

Wash: Saturated Sodium Bicarbonate (NaHCO₃)[1]

-

Equipment: 3-neck round bottom flask, low-temperature thermometer, dropping funnel, ice-salt bath.

Step-by-Step Methodology

Phase 1: Preparation and Protonation

-

Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice-salt bath capable of maintaining -20°C .

-

Dissolution: Charge 120 mL of Conc. H₂SO₄ into the flask.

-

Addition: Slowly add 23.0 g (0.158 mol) of 4-Chloro-2-fluoroaniline.

-

Cooling: Cool the mixture to -20°C .

Phase 2: Controlled Nitration

-

Nitric Acid Addition: Place 15.0 g (approx. 10 mL) of Fuming HNO₃ in the dropping funnel.

-

Reaction: Add the HNO₃ dropwise over 30–45 minutes.

-

Critical Control: Maintain internal temperature between -20°C and -15°C . Exceeding -10°C increases the risk of ortho-nitration (impurity) and oxidative tar formation.

-

-

Digestion: After addition is complete, stir the mixture at -20°C to -15°C for 1.5 hours .

Phase 3: Work-up and Isolation

-

Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice/water . Stir vigorously. The product may precipitate as a solid or oil.

-

Extraction: Extract the aqueous slurry with Diethyl Ether (3 x 100 mL) or Toluene.

-

Neutralization: Wash the combined organic layers with:

-

Water (2 x 100 mL)

-

Saturated NaHCO₃ solution (until CO₂ evolution ceases).

-

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) and filter.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude residue.

Phase 4: Purification

-

Crystallization: Dissolve the residue in a hot mixture of Toluene:Hexane (2:1 ratio) .

-

Cooling: Allow to cool slowly to room temperature, then chill to 4°C.

-

Filtration: Collect the yellow crystals by vacuum filtration.

-

Yield: Expected yield is ~20 g (87%) .

-

Melting Point Check: Verify MP is 83 – 84.5°C .

Process Safety & Hazard Management

| Hazard Class | Risk Factor | Mitigation Strategy |

| Thermal Runaway | Nitration is highly exothermic. | Strict temperature control (< -15°C).[2] Dropwise addition of HNO₃.[1][2][3] |

| Chemical Burns | Fuming HNO₃ and Conc.[1] H₂SO₄ are corrosive. | Full PPE (Face shield, acid-resistant gloves). Availability of diphoterine or safety showers. |

| Explosion | Nitro compounds can be unstable. | Do not distill the final product to dryness at high heat. Avoid metal spatulas with dry nitroanilines. |

| Toxicity | Fluorinated anilines are toxic/irritants. | Handle in a fume hood. Avoid dust inhalation. |

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for two aromatic singlets (or doublets with small coupling constants due to F).

-

δ ~7.05 ppm: Proton at C3 (between F and Cl).

-

δ ~8.10 ppm: Proton at C6 (adjacent to Nitro, deshielded).

-

δ ~4.0-6.0 ppm: Broad singlet for -NH₂.

-

-

IR Spectroscopy:

-

3300-3500 cm⁻¹: Primary amine N-H stretches (doublet).

-

1530 & 1350 cm⁻¹: Strong NO₂ stretches (asymmetric and symmetric).

-

References

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Retrieved from [Link]

- Sumitomo Chemical Co. (1986). European Patent EP0206435A2: 2,4-Dihalo-5-substituted phenylhydrazines and their production and use. Google Patents.

-

Luminix Health. (n.d.). 4-Chloro-2-fluoro-5-nitroaniline Product Data. Retrieved from [Link]

-

PubChem. (n.d.).[4] Compound Summary: 4-Chloro-2-fluoroaniline (Precursor).[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. EP0206435A2 - 2,4-Dihalo-5-substituted phenylhydrazines and their production and use - Google Patents [patents.google.com]

- 2. jcbsc.org [jcbsc.org]

- 3. KR880000155B1 - The method of preparation for 2-substituted phenyl-4,5,6,7,-tetrahydro-2h-indazoles - Google Patents [patents.google.com]

- 4. 4-Chloro-2-nitroaniline 99 89-63-4 [sigmaaldrich.com]

4-Chloro-2-fluoro-5-nitroaniline spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluoro-5-nitroaniline

Introduction

4-Chloro-2-fluoro-5-nitroaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its molecular structure, characterized by the presence of electron-donating (amino) and electron-withdrawing (nitro, chloro, fluoro) groups on a benzene ring, gives rise to a unique and complex spectroscopic profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-2-fluoro-5-nitroaniline. As a senior application scientist, the following sections are designed to not only present the spectral data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characterization.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern on the aniline ring is the primary determinant of its chemical and spectral properties. The interplay between the activating amino group and the deactivating nitro, chloro, and fluoro substituents creates a distinct electronic environment for each atom, which is reflected in the spectral data. A comprehensive spectroscopic analysis is therefore essential for unambiguous identification and for predicting its reactivity in synthetic applications.

Caption: Molecular structure of 4-Chloro-2-fluoro-5-nitroaniline.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Chloro-2-fluoro-5-nitroaniline in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of labile protons, such as those of the amine group.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Data Summary: ¹H NMR

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.5 - 7.8 | Doublet (d) | ~ 7-9 | 1H |

| H-6 | ~ 6.8 - 7.1 | Doublet (d) | ~ 10-12 | 1H |

| -NH₂ | ~ 5.5 - 6.5 | Broad Singlet (br s) | - | 2H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-nitroaniline is expected to show two signals in the aromatic region and one for the amine protons.

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating amino group (-NH₂). The nitro group's deshielding effect will dominate, causing this proton to resonate at a higher chemical shift (downfield). It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

-

H-6: This proton is ortho to the amino group and meta to the nitro group. The shielding effect of the amino group will cause this proton to resonate at a lower chemical shift (upfield) compared to H-3. It will also appear as a doublet due to coupling with the fluorine atom (⁴JHF).

-

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[1][2] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal is expected to be more upfield compared to a polar, hydrogen-bond-accepting solvent like DMSO-d₆.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Acquisition Parameters:

-

Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary: ¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C-1 | ~ 145 - 150 | Expected |

| C-2 | ~ 150 - 155 (d) | Large ¹JCF |

| C-3 | ~ 115 - 120 (d) | ²JCF |

| C-4 | ~ 120 - 125 | Expected |

| C-5 | ~ 135 - 140 | Expected |

| C-6 | ~ 110 - 115 (d) | ³JCF |

Interpretation of the ¹³C NMR Spectrum

The six aromatic carbons are chemically non-equivalent and will give rise to six distinct signals.

-

Substituent Effects: The chemical shifts are heavily influenced by the attached functional groups.

-

C-2 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹JCF).

-

C-1 (C-NH₂): The amino group will shield this carbon, shifting it upfield relative to an unsubstituted benzene.

-

C-5 (C-NO₂): The electron-withdrawing nitro group will deshield this carbon, moving it downfield.

-

C-4 (C-Cl): The chloro substituent will also cause a downfield shift.

-

-

C-F Coupling: In addition to the large one-bond coupling for C-2, smaller two-bond (²JCF for C-1 and C-3) and three-bond (³JCF for C-6 and C-4) couplings are expected, which can be valuable for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H Asymmetric Stretch | -NH₂ |

| 3300 - 3400 | N-H Symmetric Stretch | -NH₂ |

| ~ 1620 | N-H Scissoring (Bending) | -NH₂ |

| 1500 - 1550 | N=O Asymmetric Stretch | -NO₂ |

| 1330 - 1370 | N=O Symmetric Stretch | -NO₂ |

| ~ 1600, 1475 | C=C Aromatic Stretch | Benzene Ring |

| 1000 - 1250 | C-F Stretch | Aryl-F |

| 700 - 850 | C-Cl Stretch | Aryl-Cl |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups.

-

Amino Group (-NH₂): The presence of a primary amine is confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A scissoring vibration is also expected around 1620 cm⁻¹.

-

Nitro Group (-NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.[3][4]

-

Substituted Benzene Ring: Aromatic C=C stretching vibrations are visible around 1600 and 1475 cm⁻¹. C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern.

-

Carbon-Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1250 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[5]

-

Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Data Summary: Mass Spectrometry

| m/z | Proposed Identity | Notes |

| 190/192 | [M]⁺ | Molecular ion peak. The 192 peak is due to the ³⁷Cl isotope. |

| 160/162 | [M - NO]⁺ | Loss of nitric oxide. |

| 144/146 | [M - NO₂]⁺ | Loss of the nitro group. |

| 116/118 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

Interpretation of the Mass Spectrum

-

Molecular Ion ([M]⁺): The molecular weight of 4-Chloro-2-fluoro-5-nitroaniline (C₆H₄ClFN₂O₂) is 190.56 g/mol .[6] The mass spectrum will show a molecular ion peak at m/z 190. A key diagnostic feature will be the M+2 peak at m/z 192, with an intensity of approximately one-third that of the M+ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).

-

Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation pathways.[7]

-

Loss of NO and NO₂: Common fragmentation pathways include the loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 144/146, or the loss of nitric oxide (NO, 30 Da) to give a fragment at m/z 160/162.

-

Further fragmentation can occur through the loss of other small molecules like CO or HCN.

-

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of 4-Chloro-2-fluoro-5-nitroaniline through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information: NMR elucidates the precise arrangement of hydrogen and carbon atoms, IR confirms the presence of key functional groups, and MS determines the molecular weight and fragmentation pattern. For researchers and scientists, a thorough understanding of these spectral data is paramount for quality control, reaction monitoring, and the rational design of new synthetic pathways.

References

- Prasad, M. V. S., & Prasad, N. B. L. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-26.

- Moorthy, K., NizamMohideen, M., Vetrivel, S., Vinoth, E., & Arun, A. (2018). 2-Fluoro-5-nitroaniline.

- Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). Supporting Information: A novel core-shell Pd(0)

- Sankar, S., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Semantic Scholar.

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2345.

-

NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from the NIST WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

-

University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

NIST. (n.d.). p-Nitroaniline. Retrieved from the NIST WebBook. [Link]

- Arjunan, V., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 726-736.

-

ResearchGate. (2006, May 13). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. p-Nitroaniline [webbook.nist.gov]

- 4. 4-Nitroaniline(100-01-6) IR Spectrum [m.chemicalbook.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Isomers of 4-Chloro-2-fluoro-5-nitroaniline

This guide serves as a definitive technical reference for the isomers of 4-Chloro-2-fluoro-5-nitroaniline , a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. It addresses the synthetic challenges, regiochemical control, and analytical discrimination required by process chemists and medicinal scientists.[1]

Classification: Halogenated Nitroanilines | CAS Focus: 86988-02-5, 1482558-25-7 Primary Application: Intermediate for tyrosine kinase inhibitors (TKIs) and high-performance pigments.

Executive Summary & Structural Landscape

The poly-substituted benzene ring of 4-chloro-2-fluoro-5-nitroaniline represents a "privileged structure" in medicinal chemistry. The specific arrangement of the electron-withdrawing nitro group, the lipophilic chlorine, and the metabolically stable fluorine creates a unique electronic profile that modulates pKa and ligand-protein binding affinity.

However, the synthesis of this molecule is fraught with regioselectivity challenges.[1] The presence of three directing groups (

Isomer Enumeration

While theoretically many isomers exist, only a subset are chemically stable and relevant to drug discovery.[1] The table below categorizes the primary isomers encountered in synthesis and supply chains.

| Isomer Name | Structure Code | CAS Number | Key Characteristics |

| 4-Chloro-2-fluoro-5-nitroaniline | Target (5-NO2) | 86988-02-5 | Major Product of acidic nitration. Thermodynamic sink. |

| 4-Chloro-2-fluoro-6-nitroaniline | Impurity A (6-NO2) | 1482558-25-7 | Common "ortho" impurity. Sterically crowded.[1] |

| 4-Chloro-5-fluoro-2-nitroaniline | Isomer B | 428871-64-1 | Alternative scaffold; distinct synthesis required. |

| 2-Chloro-5-fluoro-4-nitroaniline | Isomer C | 517920-71-7 | Often derived from chlorination of fluoro-nitroanilines. |

Mechanistic Synthesis: The Nitration Conundrum

The synthesis of the target molecule (5-NO2) from 4-chloro-2-fluoroaniline is a classic case of condition-dependent regioselectivity.

The Directing Group Conflict

In a standard electrophilic aromatic substitution (EAS), the amino group (

-

Expected Outcome (Neutral Conditions): Nitration should occur at Position 6 (ortho to amine) because Position 4 is blocked by Chlorine.[1]

-

Observed Outcome (Acidic Conditions): Nitration occurs at Position 5 (meta to amine).[1]

The Protonation Switch (Expert Insight)

The reaction is typically performed in concentrated sulfuric acid (

- Effect: Strong electron-withdrawing group (EWG); directs meta .

- (Pos 2) Effect: Inductively withdrawing but resonance donating; directs ortho/para (to positions 1, 3, 5).

- (Pos 4) Effect: Weakly deactivating; directs ortho/para (to positions 3, 5).

Convergence: All three groups in the acidic medium direct the incoming nitronium ion (

-

Position 3: Sterically hindered (sandwiched between F and Cl).[1]

-

Position 5: Sterically accessible (adjacent to H and Cl).[1]

Figure 1: Mechanistic flow showing how acidic conditions invert the directing effect of the amine to favor the 5-nitro isomer.

Validated Synthetic Protocol

This protocol is adapted for high regioselectivity (>95:5 ratio of 5-nitro vs 6-nitro).

Reagents & Equipment

-

Substrate: 4-Chloro-2-fluoroaniline (98% purity).

-

Solvent: Concentrated Sulfuric Acid (

, 98%).[1] -

Nitrating Agent: Fuming Nitric Acid (

, >90%) or Potassium Nitrate ( -

Safety: Exothermic reaction.[1] Use a jacketed reactor with cryostat cooling.[1]

Step-by-Step Methodology

-

Solubilization: Charge 4-chloro-2-fluoroaniline (1.0 eq) into

(5-6 vol) at 0°C. Stir until a clear solution forms (formation of anilinium sulfate). -

Cooling: Lower internal temperature to -20°C . Critical: Lower temperature maximizes regioselectivity.[1]

-

Nitration: Add Fuming

(1.05 eq) dropwise over 60 minutes. Maintain internal temp < -15°C.-

Note: Rapid addition causes local heating and increases the 6-nitro impurity.[1]

-

-

Digestion: Stir at -15°C for 2 hours. Monitor by HPLC.

-

Quench: Pour the reaction mixture onto crushed ice (10 vol). The product will precipitate as a yellow/orange solid.[1]

-

Isolation: Filter the solid. Wash with water until filtrate pH is neutral.[1]

-

Purification: Recrystallize from Ethanol/Water (3:1) or Toluene/Hexane to remove trace 6-nitro isomers.

Analytical Profiling & Identification

Distinguishing the 5-nitro target from the 6-nitro impurity is critical for QC. NMR spectroscopy provides the most definitive structural proof.[1]

NMR Decision Tree

The coupling patterns of the aromatic protons relative to the Fluorine atom (

| Feature | 5-Nitro Isomer (Target) | 6-Nitro Isomer (Impurity) |

| Symmetry | Asymmetric (1,2,4,5-subst) | Asymmetric (1,2,4,6-subst) |

| Proton H3 | Doublet ( | Doublet ( |

| Proton H6 vs H5 | H6 (Singlet/Weak Doublet) Para to F ( | H5 (Doublet) Meta to F ( |

| Shift | Shift distinct due to ortho-nitro deshielding. |

Diagnostic Logic

-

Look at the proton para to Fluorine:

-

In the 5-nitro isomer , the proton at position 6 is para to Fluorine. The para F-H coupling is typically very small or zero.[1] You will see a singlet (or very narrow doublet).[1]

-

In the 6-nitro isomer , the proton at position 5 is meta to Fluorine. The meta F-H coupling is significant (6-8 Hz). You will see a clear doublet .[1]

-

Figure 2: Spectroscopic decision tree for rapid isomer identification.

Applications in Drug Discovery

The 4-chloro-2-fluoro-5-nitroaniline scaffold is a high-value intermediate for "Scaffold Hopping" in kinase inhibitor design.

-

Bioisosterism: It serves as a bioisostere for 3-trifluoromethyl-4-chloroaniline (used in Sorafenib). The fluorine atom mimics the metabolic stability of

while reducing steric bulk.[1] -

Reduction to Diamine: The nitro group is readily reduced (Fe/AcOH or

/Pd-C) to yield 4-chloro-2-fluoro-1,5-diaminobenzene . This diamine is a precursor for:-

Benzimidazoles: Via cyclization with carboxylic acids.[1]

-

Quinoxalines: Via condensation with 1,2-dicarbonyls.

-

-

Linker Chemistry: The aniline nitrogen allows for urea formation (reaction with isocyanates), a critical pharmacophore in Type II kinase inhibitors (e.g., binding to the DFG-out pocket).[1]

References

-

Synthesis & Regioselectivity: PrepChem.com, "Synthesis of 4-chloro-2-fluoro-5-nitroaniline". Link

-

Isomer Crystal Data: Acta Crystallographica, "Structure of 4-chloro-2-nitroaniline" (Structural analog comparison). Link

-

Commercial Availability & CAS: ChemicalBook, "4-Chloro-2-fluoroaniline Synthesis and Derivatives". Link

-

Impurity Profiling: Splendid Lab, "Pharma Impurity: 4-Chloro-2-fluoro-6-nitroaniline".[2] Link

Sources

A Technical Guide to the Electrophilic Substitution of 4-Chloro-2-fluoro-5-nitroaniline: Reactivity, Regioselectivity, and Synthetic Protocols

Executive Summary: 4-Chloro-2-fluoro-5-nitroaniline is a highly substituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is defined by the complex interplay of its substituents, which presents both challenges and opportunities for further functionalization. This technical guide provides an in-depth analysis of the electrophilic substitution reactions on this substrate. We will dissect the directing effects of the amino, fluoro, chloro, and nitro groups to predict regioselectivity, offer detailed, field-proven protocols for viable substitution reactions, and explain the mechanistic limitations that preclude certain transformations like Friedel-Crafts reactions. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate this versatile chemical intermediate.

Introduction to 4-Chloro-2-fluoro-5-nitroaniline

4-Chloro-2-fluoro-5-nitroaniline is a multifaceted chemical intermediate characterized by a dense arrangement of functional groups with opposing electronic properties. The benzene ring is decorated with a potent activating group (the amino -NH₂) and three deactivating groups (the fluoro, chloro, and nitro moieties). This substitution pattern makes it an intriguing substrate for studying the principles of electrophilic aromatic substitution (EAS). From a practical standpoint, compounds with this level of functionalization are sought after in medicinal chemistry and materials science, where precise control over a molecule's electronic and steric properties is paramount for designing target-specific agents.

Analysis of Substituent Effects and Regioselectivity

The outcome of any electrophilic aromatic substitution reaction is dictated by the substituents already present on the ring. They influence both the reaction rate (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity).

Pillar 1: Understanding the Causality of Substituent Effects

The four substituents on the ring exert influence through two primary electronic mechanisms: the inductive effect (through the sigma bond framework) and the resonance effect (through the pi system).

-

Amino Group (-NH₂): The nitrogen's lone pair can be donated into the aromatic pi system, a powerful resonance effect that significantly increases electron density at the ortho and para positions. This activating resonance effect far outweighs its moderate inductive electron withdrawal.

-

Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique case. They are strongly electronegative and withdraw electron density inductively, thus deactivating the ring overall. However, they possess lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions.[1]

-

Nitro Group (-NO₂): This is a strongly deactivating group through both inductive and resonance effects. It withdraws significant electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the preferred site for attack relative to itself.[1][2]

The combined influence of these groups must be carefully weighed to predict the reaction outcome.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para |

| -F | C2 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | ortho, para |

| -Cl | C4 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | ortho, para |

| -NO₂ | C5 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |

Pillar 2: Predicting the Site of Electrophilic Attack

In a polysubstituted ring, the most powerful activating group typically controls the regiochemistry.[3] In this case, the amino group (-NH₂) is the dominant director. It strongly activates the positions ortho (C2, C6) and para (C4) to itself.

Let's analyze the available positions for substitution (C3 and C6):

-

Position C4 is blocked by a chloro group.

-

Position C2 is blocked by a fluoro group.

-

Position C6 is ortho to the powerfully activating -NH₂ group.

-

Position C3 is meta to the activating -NH₂ group and is flanked by deactivating groups.

Therefore, electrophilic attack is overwhelmingly directed to the C6 position . This position benefits from the strong resonance stabilization provided by the amino group to the intermediate arenium ion, while being minimally affected by the deactivating groups.

Caption: Predicted site of electrophilic attack on 4-Chloro-2-fluoro-5-nitroaniline.

Synthetic Protocols for Electrophilic Substitution

A self-validating protocol is one where the choice of reagents and conditions is mechanistically justified. Given the substrate's deactivation and the presence of an acid-sensitive amino group, mild reaction conditions are essential.

Halogenation: Bromination at C6

Direct halogenation with Br₂/FeBr₃ is too harsh and would lead to oxidation and side reactions. A milder and more selective approach is to use N-bromosuccinimide (NBS), which provides a low concentration of electrophilic bromine without the need for a strong Lewis acid.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-fluoro-5-nitroaniline

-

Reaction Setup: To a solution of 4-Chloro-2-fluoro-5-nitroaniline (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 mL per gram of substrate) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and prevent over-bromination.

-

Work-up and Quenching: Upon completion, pour the reaction mixture into ice-water (10 volumes). This will precipitate the crude product.

-

Extraction & Purification: Filter the solid precipitate and wash thoroughly with water. The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

| Reactant | Molar Mass ( g/mol ) | Molar Eq. |

| 4-Chloro-2-fluoro-5-nitroaniline | 190.56 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

Sulfonation: Sulfonation at C6

Sulfonation requires a strong electrophile, typically generated from sulfuric acid. To avoid protonating the aniline, which would convert it into a strongly deactivating -NH₃⁺ group, a protecting group strategy is often employed. However, direct sulfonation can sometimes be achieved under carefully controlled conditions.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-fluoro-4-nitrobenzenesulfonic acid

-

Reaction Setup: Cool concentrated sulfuric acid (98%, 5 eq) to 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Execution: Slowly and carefully add 4-Chloro-2-fluoro-5-nitroaniline (1.0 eq) to the cold sulfuric acid. After the addition is complete, add fuming sulfuric acid (20% SO₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 12-18 hours.

-

Work-up and Quenching: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product, being highly polar, will remain in the aqueous layer.

-

Isolation: The product can often be isolated by salting out with sodium chloride, followed by filtration. Alternatively, neutralization with a base like calcium carbonate can precipitate the calcium sulfonate salt, which can then be converted back to the sulfonic acid.

Limitations: The Unfeasibility of Friedel-Crafts Reactions

A key insight for drug development professionals is knowing not just what works, but what doesn't work and why. Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in organic synthesis, but they are incompatible with this substrate for two critical reasons:[4][5][6]

-

Ring Deactivation: The presence of three deactivating groups (-F, -Cl, -NO₂) makes the aromatic ring far too electron-poor to react with the relatively weak electrophiles generated in Friedel-Crafts reactions.[4]

-

Catalyst Poisoning: The basic lone pair on the amino group (-NH₂) will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that adds a positive charge to the nitrogen, transforming the powerful activating -NH₂ group into a powerful deactivating -NH₂-AlCl₃ group, further shutting down any possibility of electrophilic substitution.

Caption: General experimental workflow for electrophilic substitution.

Synthesis of the Starting Material

The title compound is not commonly available and is typically synthesized via the nitration of a precursor. The following protocol is based on established procedures.[7]

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-nitroaniline

-

Reaction Setup: Dissolve 4-Chloro-2-fluoroaniline (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of aniline) in a flask and cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Nitration: Add fuming nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature is maintained between -20 °C and -15 °C. Stir the mixture at this temperature for 1.5 hours.

-

Work-up: Pour the reaction mixture into a beaker containing a large amount of ice-water.

-

Extraction: Extract the product from the aqueous mixture using diethyl ether (3x volumes).

-

Washing: Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the residue from a toluene/hexane mixture to yield pure 4-chloro-2-fluoro-5-nitroaniline.

Conclusion

The electrophilic substitution of 4-Chloro-2-fluoro-5-nitroaniline is a study in controlled reactivity. The potent ortho, para-directing and activating nature of the C1-amino group decisively directs incoming electrophiles to the C6 position, overriding the collective deactivating influence of the other substituents. While common reactions like halogenation and sulfonation are feasible under carefully controlled, mild conditions, the substrate's electronic deficiencies and the amino group's basicity render it inert to Friedel-Crafts reactions. This guide provides the theoretical grounding and practical protocols necessary for researchers to successfully and predictably functionalize this important chemical building block.

References

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Retrieved from PrepChem.com. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2021). Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary. Retrieved from YouTube. [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from OpenStax. [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from Wikipedia. [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from PubChem. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from YouTube. [Link]

-

ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from ACS Publications. [Link]

-

Chemistry LibreTexts. (2015). Directing Effects. Retrieved from Chemistry LibreTexts. [Link]

-

Roxi Hulet. (2021). 44g: Determining the directing effect of a substituent. Retrieved from YouTube. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

-

ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Retrieved from ResearchGate. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Friedel-Crafts Reaction. Retrieved from a chapter in a book. [Link]

-

LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from LookChem. [Link]

-

National Institutes of Health (NIH). (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from NIH. [Link]

-

ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from ACS Publications. [Link]

-

ProtonGuru. (2020). Lecture for Lesson IV.13: More on Directing Effects of Substituents in EAS. Retrieved from YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 3. youtube.com [youtube.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. prepchem.com [prepchem.com]

Strategic Sourcing & Technical Validation: 4-Chloro-2-fluoro-5-nitroaniline

CAS: 86988-02-5 | Technical Guide for Drug Development

Executive Summary

4-Chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5) is a high-value fluorinated scaffold used primarily in the synthesis of kinase inhibitors and agrochemical heterocycles. Its specific substitution pattern—placing the nitro group meta to the amine and para to the fluorine—creates a unique electronic environment that facilitates subsequent nucleophilic aromatic substitutions (

However, this compound presents a significant sourcing risk . The synthesis of this specific isomer competes with the kinetically favored 6-nitro isomer. Commercial supplies often contain isomeric impurities that are difficult to separate and can derail downstream SAR (Structure-Activity Relationship) studies.

This guide provides a self-validating protocol for sourcing, verifying, and handling this critical intermediate.

Part 1: Chemical Identity & Isomer Map

Crucial Warning: The primary sourcing error for this compound is purchasing the wrong regioisomer. The CAS 86988-02-5 must be strictly verified. Many catalogs confuse it with 4-chloro-2-nitroaniline (CAS 89-63-4) or 4-chloro-5-fluoro-2-nitroaniline (CAS 428871-64-1).

| Attribute | Specification |

| IUPAC Name | 4-Chloro-2-fluoro-5-nitroaniline |

| CAS Number | 86988-02-5 |

| Molecular Formula | |

| Molecular Weight | 190.56 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 83°C – 84.5°C |

| Key Impurities | 6-nitro isomer (regioisomer), 4-chloro-2-fluoroaniline (starting material) |

Part 2: Synthesis & Impurity Logic (The "Why")

To validate a supplier, you must understand how the impurity profile is generated. The synthesis typically involves the nitration of 4-chloro-2-fluoroaniline.[1]

The Regioselectivity Challenge:

Under standard conditions, the amino group (-

Understanding this mechanism allows you to predict the impurity profile: If the reaction pH drifts or temperature is uncontrolled, the unprotonated amine reacts, yielding the 6-nitro isomer.

Visualization: Synthesis & Impurity Pathway

Caption: Synthesis pathway showing how process control (acidity) dictates the ratio between the target 5-nitro isomer and the unwanted 6-nitro impurity.

Part 3: Sourcing Strategy & Supplier Evaluation

Do not rely on general chemical aggregators. For this specific isomer, "In Stock" often means "We can make it."

Supplier Tiering Matrix

| Tier | Supplier Type | Recommended Vendors | Use Case |

| Tier 1 | Custom Synthesis / Fine Chem | Aromsyn, BLD Pharm, Enamine | Primary Source. These vendors specialize in fluorinated aromatics and understand the isomer separation required. |

| Tier 2 | Catalog / Aggregators | Carl Roth, Fluorochem, Sigma-Aldrich | Secondary Source. Good for small reference standards (1-5g). Verify CoA carefully; they often re-package Tier 1 material. |

| Tier 3 | General Trading | Alibaba/Indiamart listings | High Risk. High probability of receiving the 6-nitro isomer or the 2-nitro isomer (CAS 89-63-4). Avoid for GMP/GLP work. |

The "Isomer Audit" (Questions to Ask Suppliers)

Before placing an order >100g, ask these three technical questions. A competent supplier will answer immediately; a trader will stall.

-

"Do you have a specific HPLC method to resolve the 5-nitro from the 6-nitro isomer?"

-

"What is the typical ratio of the 6-nitro impurity in your current batch?" (Acceptable: <2.0%)

-

"Can you provide the 1H-NMR showing the coupling constants for the aromatic protons?" (Crucial for verifying substitution pattern).

Part 4: Technical Validation Protocol (QC)

Upon receipt of the material, you must validate it. Do not trust the label.

HPLC Method for Isomer Resolution

Standard C18 methods may co-elute regioisomers. Use a Phenyl-Hexyl column for better selectivity of fluorinated aromatics.

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Main peak >98.0% (AUC). No single impurity >1.0%.

1H-NMR Validation (Diagnostic Signals)

The substitution pattern is confirmed by the coupling constants (

-

H-3 (Proton between F and Cl): Appears as a doublet (

) with a large -

H-6 (Proton adjacent to Nitro/Amine): Appears as a doublet (

) with a smaller -

Note: If you see a singlet or unexpected splitting, you likely have the wrong isomer.

Part 5: Handling & Safety

This compound is a nitroaniline derivative.[2] Treat it as Fatal if Swallowed, Inhaled, or in Contact with Skin (H300+H310+H330).[3]

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, safety glasses.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

Part 6: Experimental Workflow (Decision Tree)

Use this logic flow to accept or reject incoming batches.

Caption: Quality Control Decision Tree for validating incoming 4-Chloro-2-fluoro-5-nitroaniline batches.

References

-

Aromsyn Co., Ltd. (2025).[4] Product Catalog: 4-Chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5).[5][6][4][7][8][9] Retrieved from

-

Carl ROTH. (2025). Product Specification: 4-Chloro-2-fluoro-5-nitroaniline. Retrieved from

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Retrieved from

-

Benchchem. (2025). Technical Data: 3-Chloro-2-fluoro-4-nitroaniline and Isomers. Retrieved from

-

BLD Pharm. (2025). Product Data: 4-Chloro-2-fluoro-5-nitroaniline. Retrieved from

Sources

- 1. EP0206435A2 - 2,4-Dihalo-5-substituted phenylhydrazines and their production and use - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 86988-02-5 | 4-Chloro-2-fluoro-5-nitroaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 4-Chloro-2-fluoroaniline | CAS#:57946-56-2 | Chemsrc [chemsrc.com]

- 6. luminixhealth.com [luminixhealth.com]

- 7. 700-37-8|4-Chloro-2-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 8. 4-Chloro-2-fluoro-5-nitroaniline, 10 g, CAS No. 86988-02-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 9. luminixhealth.com [luminixhealth.com]

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors using 4-Chloro-2-fluoro-5-nitroaniline

[1][2]

Introduction: The Strategic Scaffold

4-Chloro-2-fluoro-5-nitroaniline is a "push-pull" aromatic building block characterized by a unique substitution pattern that enables highly regioselective functionalization.[1] In medicinal chemistry, it serves as a critical precursor for constructing poly-functionalized benzimidazole and indazole cores , which are privileged structures in oncology drug discovery.[1]

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11][12]

-

Activated Fluorine (C-2): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group (C-5).[1] This electronic activation makes the C-2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), significantly more reactive than the C-4 chlorine.[1]

-

Orthogonal Handles: The molecule possesses three distinct handles for diversification:

Strategic Synthetic Analysis

The synthesis of kinase inhibitors from this starting material relies on a defined sequence: Regioselective SNAr → Nitro Reduction → Cyclization .[1]

Regioselectivity Mechanism

The regioselectivity is governed by the Meisenheimer complex stability.[1] Nucleophilic attack at C-2 (F) is favored over C-4 (Cl) because:

-

Leaving Group Ability: Fluoride is a superior leaving group to chloride in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the transition state (inductive effect).[1]

-

Electronic Activation: The nitro group at C-5 exerts a strong mesomeric (

) withdrawing effect on the para position (C-2), activating it for nucleophilic attack.[1] The C-4 position is ortho to the nitro group, which is also activated, but the F vs. Cl leaving group difference dictates the C-2 selectivity.

Caption: Logic flow for regioselective functionalization of the 4-Chloro-2-fluoro-5-nitroaniline scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Objective: To introduce the "tail" moiety (R-group) of the kinase inhibitor by displacing the fluorine atom.[1]

Reagents:

-

Substrate: 4-Chloro-2-fluoro-5-nitroaniline (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (e.g., 3-aminotetrahydrofuran, N-methylpiperazine derivative) (1.1 – 1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Solvent: Anhydrous DMF or DMSO (Concentration ~0.2 M)[1]

Procedure:

-

Preparation: Charge a reaction vessel with 4-Chloro-2-fluoro-5-nitroaniline and anhydrous DMF under an inert atmosphere (

). -

Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

-

Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS or TLC.[1] The reaction typically reaches completion within 2–4 hours.[1]

-

Note: The C-4 Chlorine remains intact under these conditions.[1]

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (10x volume).

-

Isolation: Collect the precipitate by filtration. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

Expected Product: 4-Chloro-2-(substituted-amino)-5-nitroaniline.

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an amine without dehalogenating the C-4 Chlorine, generating a triamine intermediate.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Reductant: Iron powder (5.0 equiv) and Ammonium Chloride (

) (5.0 equiv)[1] -

Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

-

Setup: Suspend the nitro-intermediate in Ethanol/Water.[1] Add Iron powder and

.[1] -

Reduction: Heat to reflux (70–80 °C ) with vigorous stirring for 1–2 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate. Neutralize with saturated

if necessary and extract with DCM/MeOH (9:1). -

Stability: The resulting 4-Chloro-5-amino-1,2-phenylenediamine derivative is oxidation-sensitive (turns dark).[1] Proceed immediately to cyclization.[1]

Protocol C: Cyclization to Benzimidazole Core

Objective: To form the benzimidazole scaffold, a common pharmacophore in kinase inhibitors (e.g., Abemaciclib analogs).[1]

Reagents:

-

Substrate: Freshly prepared Triamine (from Protocol B)

-

Cyclizing Agent: Formamidine acetate (for unsubstituted C-H), Triethyl orthoformate, or Urea (for cyclic urea).[1]

-

Solvent: Ethanol or Acetic Acid.[1]

Procedure (Formamidine Acetate Method):

-